molecular formula C17H24 B12546318 [(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene CAS No. 656824-63-4

[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene

Cat. No.: B12546318
CAS No.: 656824-63-4
M. Wt: 228.37 g/mol
InChI Key: LRWQNWVZGXVYGP-UHFFFAOYSA-N
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Description

[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a cyclohexene ring with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene typically involves the alkylation of benzene with a suitable cyclohexene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with (6-tert-butylcyclohex-2-en-1-yl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the double bond in the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated cyclohexane derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the tert-butyl group acts as an electron-donating group, activating the benzene ring towards electrophiles. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a saturated ring.

Comparison with Similar Compounds

[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene can be compared with similar compounds such as:

    tert-Butylbenzene: Lacks the cyclohexene ring, making it less complex.

    Cyclohexylbenzene: Lacks the tert-butyl group, resulting in different reactivity.

    Methylcyclohexylbenzene: Similar structure but with a methyl group instead of a tert-butyl group.

The uniqueness of this compound lies in its combination of a benzene ring, a cyclohexene ring, and a tert-butyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

656824-63-4

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

(6-tert-butylcyclohex-2-en-1-yl)methylbenzene

InChI

InChI=1S/C17H24/c1-17(2,3)16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-7,9-11,15-16H,8,12-13H2,1-3H3

InChI Key

LRWQNWVZGXVYGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC=CC1CC2=CC=CC=C2

Origin of Product

United States

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